An In-depth Technical Guide to the Physicochemical Properties and Solubility of (Oxan-2-ylmethyl)(propan-2-yl)amine
An In-depth Technical Guide to the Physicochemical Properties and Solubility of (Oxan-2-ylmethyl)(propan-2-yl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Oxan-2-ylmethyl)(propan-2-yl)amine, with the Chemical Abstracts Service (CAS) number 145759-90-6, is a secondary amine featuring a tetrahydropyran ring and an isopropyl group.[1] Its molecular formula is C9H19NO, and it has a molecular weight of 157.25 g/mol .[1] While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of its predicted physical properties and expected solubility based on its chemical structure and established principles of amine chemistry. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these crucial parameters, offering a robust framework for researchers initiating studies on this or structurally related molecules. Understanding the physicochemical properties of novel compounds is a cornerstone of drug discovery and development, influencing formulation, bioavailability, and pharmacokinetic profiles.
Predicted Physicochemical Properties
In the absence of direct experimental data, computational methods provide reliable estimations of a compound's physical properties. These predictions are invaluable for initial assessments and for guiding experimental design. The properties of amines can be predicted using quantitative structure-property relationship (QSPR) models and density functional theory (DFT)-based approaches.[2][3]
Table 1: Predicted Physicochemical Properties of (Oxan-2-ylmethyl)(propan-2-yl)amine
| Property | Predicted Value | Method of Prediction/Rationale |
| Molecular Formula | C9H19NO | - |
| Molecular Weight | 157.25 g/mol | [1] |
| Boiling Point | ~180-220 °C | Based on structurally similar aliphatic amines and the presence of hydrogen bonding.[3] |
| Melting Point | Not readily predictable; likely a liquid at room temperature | The asymmetry and non-planar structure may hinder efficient crystal packing. Similar small amines are often liquids.[4] |
| Density | ~0.9 - 1.0 g/cm³ | Typical range for aliphatic amines. |
| pKa of Conjugate Acid | ~9.5 - 10.5 | The presence of the electron-donating isopropyl and oxane groups is expected to result in a pKa typical for secondary amines.[5] |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Estimated based on the contribution of the aliphatic and cyclic ether components, suggesting moderate lipophilicity. |
Solubility Profile
The solubility of an amine is critically dependent on its structure, particularly its ability to form hydrogen bonds and its overall polarity.[6]
Aqueous Solubility
(Oxan-2-ylmethyl)(propan-2-yl)amine is expected to have limited to moderate solubility in water. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, and the oxygen atom in the oxane ring can also participate in hydrogen bonding with water molecules.[6] However, the nine carbon atoms in the molecule contribute to its hydrophobic character, which will limit its miscibility with water.[6][7]
The solubility of amines in aqueous solutions is highly pH-dependent. As weak bases, amines react with acids to form more soluble amine salts.[6][8] Therefore, the solubility of (Oxan-2-ylmethyl)(propan-2-yl)amine is expected to increase significantly in acidic solutions due to the formation of the corresponding ammonium salt.
Solubility in Organic Solvents
Given its structure, with a significant non-polar hydrocarbon component, (Oxan-2-ylmethyl)(propan-2-yl)amine is expected to be readily soluble in a wide range of common organic solvents. These include:
-
Polar Aprotic Solvents: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol
-
Non-polar Solvents: Toluene, Hexane, Diethyl ether
The general principle of "like dissolves like" suggests that the compound's aliphatic and ether functionalities will facilitate its dissolution in these organic media.
Experimental Determination of Physicochemical Properties
For novel compounds like (Oxan-2-ylmethyl)(propan-2-yl)amine, experimental determination of physical properties is essential for accurate characterization. The following are standard protocols for these measurements.
Workflow for Determining Physical Properties
Caption: Experimental workflow for the determination of key physical properties.
Detailed Experimental Protocols
1. Determination of Boiling Point by Distillation:
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle, receiving flask.
-
Procedure:
-
Place a known volume of the purified amine in the distillation flask along with boiling chips.
-
Assemble the distillation apparatus.
-
Begin heating the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
-
Correct the boiling point to standard pressure if necessary.
-
2. Determination of Density using a Pycnometer:
-
Principle: Density is determined by measuring the mass of a known volume of the substance.
-
Apparatus: Pycnometer of a known volume, analytical balance.
-
Procedure:
-
Weigh the clean, dry pycnometer.
-
Fill the pycnometer with the amine, ensuring no air bubbles are present.
-
Weigh the filled pycnometer.
-
The mass of the amine is the difference between the two weighings.
-
Calculate the density by dividing the mass of the amine by the volume of the pycnometer.
-
Experimental Determination of Solubility
A thorough understanding of a compound's solubility in various solvent systems is crucial for its application in drug development and chemical synthesis.
Workflow for Solubility Determination
Caption: Step-by-step workflow for determining the solubility of the amine.
Detailed Experimental Protocols
1. Thermodynamic (Shake-Flask) Solubility Assay:
-
Principle: An excess of the compound is equilibrated with a solvent at a constant temperature, and the concentration of the dissolved compound in the supernatant is determined.
-
Apparatus: Vials, shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
-
Procedure:
-
Add an excess amount of the amine to a vial containing a known volume of the desired solvent (e.g., buffered aqueous solution at a specific pH, or an organic solvent).
-
Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of the dissolved amine using a validated analytical method.
-
2. Kinetic Solubility Assay using Nephelometry:
-
Principle: This high-throughput method measures the turbidity that forms when a compound precipitates out of a solution.
-
Apparatus: Microplate reader with a nephelometer, multi-channel pipette.
-
Procedure:
-
Prepare a high-concentration stock solution of the amine in a water-miscible organic solvent (e.g., DMSO).
-
In a microplate, add the stock solution to a series of aqueous buffers with varying pH.
-
The plate is then read by the nephelometer at regular intervals to detect the formation of a precipitate.
-
The solubility is determined as the concentration at which turbidity is first observed.
-
Safety and Handling
Conclusion
This technical guide provides a foundational understanding of the predicted physicochemical properties and solubility of (Oxan-2-ylmethyl)(propan-2-yl)amine. While experimental data is currently sparse, the provided theoretical values and detailed experimental protocols offer a clear path forward for researchers. The structural features of this secondary amine suggest it is a moderately lipophilic, basic compound with limited aqueous solubility that can be significantly enhanced in acidic conditions. The outlined experimental workflows provide a robust framework for the empirical validation of these predicted properties, which is an indispensable step in the progression of any novel compound through the research and development pipeline.
References
- Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. American Chemical Society.
- (Oxan-2-ylmethyl)(propan-2-yl)amine. Beijing Xinheng Research Technology Co., Ltd.
- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ResearchGate.
- 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine. PubChem.
- 2-Methyl-N-((oxiran-2-yl)methyl)propan-2-amine. Advanced ChemBlocks.
- Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. ResearchGate.
- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. AIP Publishing.
- Experiment 27 - Amines and Amides. Jay C. McLaughlin.
- General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega.
- Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE.
- Identifying Amines: Principles and Practical Methods. Iran Silicate Industries.
- 2-(oxan-2-yl)propan-2-amine. Sigma-Aldrich.
- 2-methyl-N-(propan-2-yl)propan-1-amine. CymitQuimica.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Angene Chemical.
- SAFETY DATA SHEET. Spectrum Chemical.
Sources
- 1. (Oxan-2-ylmethyl)(propan-2-yl)amine - CAS:145759-90-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(oxan-2-yl)propan-2-amine | 1506878-85-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chemhaven.org [chemhaven.org]
- 7. iransilicate.com [iransilicate.com]
- 8. embibe.com [embibe.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. angenechemical.com [angenechemical.com]
- 11. spectrumchemical.com [spectrumchemical.com]
